molecular formula C15H13BrN2O6 B1307411 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B1307411
M. Wt: 397.18 g/mol
InChI Key: OFACWTDBOWNCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common route starts with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with a suitable pyrimidinetrione derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated benzodioxole moiety and a pyrimidinetrione core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H13BrN2O6

Molecular Weight

397.18 g/mol

IUPAC Name

5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H13BrN2O6/c1-22-3-2-18-14(20)9(13(19)17-15(18)21)4-8-5-11-12(6-10(8)16)24-7-23-11/h4-6H,2-3,7H2,1H3,(H,17,19,21)

InChI Key

OFACWTDBOWNCSA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O

Origin of Product

United States

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